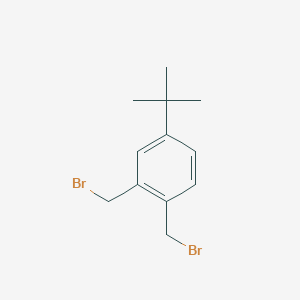
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is an organic compound characterized by the presence of two bromomethyl groups and a tert-butyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 1,2-bis(methyl)-4-(1,1-dimethylethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,2-dimethyl-4-(1,1-dimethylethyl)benzene.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing for various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2-dimethyl-4-(1,1-dimethylethyl)-: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Benzene, 1,2-bis(chloromethyl)-4-(1,1-dimethylethyl)-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and reaction conditions.
Benzene, 1,2-bis(hydroxymethyl)-4-(1,1-dimethylethyl)-: Contains hydroxyl groups, making it more suitable for oxidation reactions.
Uniqueness
Benzene, 1,2-bis(bromomethyl)-4-(1,1-dimethylethyl)- is unique due to the presence of bromomethyl groups, which are highly reactive and versatile in synthetic chemistry. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Eigenschaften
CAS-Nummer |
60070-04-4 |
|---|---|
Molekularformel |
C12H16Br2 |
Molekulargewicht |
320.06 g/mol |
IUPAC-Name |
1,2-bis(bromomethyl)-4-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
XXTDGNOOMZUYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















